Hydrogen Bond Donor Count: tert-Butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate vs N‑Alkylated Pyrazole Regioisomers
The target compound possesses one hydrogen bond donor (pyrazole N-H), in contrast to N-substituted pyrazole isomers such as tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1026796-28-0) which have zero HBDs . This single-donor feature is often essential for hinge-binding interactions in kinase inhibitors and for establishing key hydrogen bonds with target proteins in fragment-based screening [1]. The absence of this donor in N-alkylated analogs eliminates a critical polar interaction that cannot be compensated by other functional groups without significant scaffold redesign.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (pyrazole N-H) |
| Comparator Or Baseline | tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1026796-28-0): 0 HBD |
| Quantified Difference | Δ1 HBD; loss of all HBD functionality in comparator |
| Conditions | Structural comparison based on SMILES/InChI connectivity; applies to all experimental contexts where H-bond donation is relevant |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of a hydrogen bond donor determines compound suitability for target engagement assays; selecting the wrong regioisomer compromises screening results.
- [1] Takeuchi, J. A., Li, L., Im, W. B., & Chow, K. (2014). Pyrazole azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. U.S. Patent No. 9,062,030 B2. Allergan, Inc. View Source
